Dihexyl adipate

Vue d'ensemble

Description

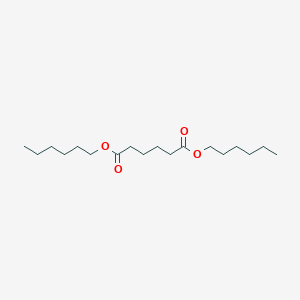

Dihexyl adipate is an organic compound with the molecular formula C18H34O4. It is a diester derived from adipic acid and hexanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and distensibility. This compound is a colorless to pale yellow liquid with a mild odor and is known for its low volatility and good compatibility with various polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihexyl adipate is typically synthesized through the esterification of adipic acid with hexanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process. The reaction can be represented as follows:

Adipic acid+2Hexanol→Dihexyl adipate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous esterification processes. The reactants, adipic acid and hexanol, are fed into a reactor where they are heated in the presence of an acid catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for DEHA, involving cleavage of ester bonds to form monoesters and adipic acid.

Mechanism and Kinetics

-

In vitro hydrolysis : DEHA is hydrolyzed by enzymes in liver, pancreas, and intestinal tissues. Pancreatic enzymes exhibit the highest activity, with hydrolysis rates of 58.8 nmol/mg protein/min for DEHA and 57.9 nmol/mg protein/min for its monoester (MEHA) .

-

In vivo hydrolysis : After oral administration in rats, DEHA rapidly hydrolyzes into MEHA and adipic acid (AA), with no detectable parent compound in blood after 36 hours .

Environmental Hydrolysis

DEHA hydrolyzes slowly in water, with a half-life of <1 day under basic conditions . Its low water solubility (<0.005 mg/L) limits hydrolysis in neutral environments .

Oxidation Reactions

DEHA undergoes oxidation to form metabolites and degradation products.

Metabolic Oxidation

-

Hepatic oxidation : Cytochrome P450 enzymes oxidize DEHA into mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA) .

-

Peroxisome proliferation : DEHA induces peroxisomal β-oxidation in rodent livers, increasing palmitoyl-CoA oxidation activity by up to 15-fold .

Chemical Oxidation

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) convert DEHA into adipic acid and 2-ethylhexanol fragments .

| Oxidation Pathway | Reagents/Conditions | Major Products | Source |

|---|---|---|---|

| Metabolic | CYP4A enzymes (liver) | MEHHA, MEOHA | |

| Chemical | KMnO₄ (acidic conditions) | Adipic acid, CO₂, H₂O |

Transesterification Reactions

DEHA participates in transesterification to produce alternative esters for industrial applications.

Enzymatic Transesterification

-

Lipase-catalyzed synthesis : Immobilized Candida antarctica lipase facilitates DEHA production from adipic acid and 2-ethylhexanol under solvent-free conditions, achieving 100% conversion .

-

Reaction equation :

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Plasticizer in PVC

Dihexyl adipate is predominantly used as a plasticizer in PVC formulations. It improves the flexibility and workability of PVC, which is essential for creating products such as:

- Food Packaging Films : DHA is commonly blended into cling films to enhance their mechanical properties and reduce brittleness .

- Toys and Household Items : The use of DHA in toys ensures compliance with safety standards while maintaining product flexibility .

Solvent Properties

DHA serves as a solvent in various applications, including:

- Coatings and Adhesives : It is used to dissolve polymeric materials, facilitating easier application and adhesion to surfaces .

- Cosmetics : DHA is incorporated into cosmetic formulations, particularly in liquid lipsticks, where it provides a desirable texture .

Toxicological Studies

Research has investigated the toxicological effects of this compound. A notable study examined its impact on reproductive health in rats, revealing dose-dependent effects on fertility and developmental outcomes .

| Study Type | Findings |

|---|---|

| Reproductive Toxicity | Reduced litter size at high doses |

| Long-term Exposure | Weight gain suppression in rats at elevated doses |

Environmental Impact Assessments

Studies have also focused on the environmental persistence of this compound. Research indicates that it can migrate from plastic packaging into food products, raising concerns about dietary exposure levels .

Migration Studies

A study conducted in New South Wales assessed the migration of this compound from PVC food packaging into various food items:

- Cheeses : Detected levels ranged from 31 to 429 mg/kg.

- Meats : Positive results were found in 12% of samples, with levels between 49 to 151 mg/kg .

This study underscores the importance of evaluating food safety concerning plasticizers used in packaging.

Sustainable Production Methods

Recent research has explored sustainable methods for synthesizing this compound using bio-based processes. The reverse adipate degradation pathway (RADP) in E. coli has shown promising results with high yields, indicating potential for greener production practices .

Mécanisme D'action

The primary mechanism of action of dihexyl adipate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and workability of the polymer. In biological systems, this compound can act as a solvent, facilitating the dissolution and dispersion of various compounds. Its molecular targets and pathways are primarily related to its physical properties rather than specific biochemical interactions .

Comparaison Avec Des Composés Similaires

Dihexyl adipate can be compared with other similar compounds, such as:

Diethylhexyl adipate: Another adipate ester used as a plasticizer with similar properties but slightly different molecular structure.

Diisodecyl adipate: Known for its use in high-performance applications due to its superior low-temperature properties.

Dioctyl adipate: Commonly used in the production of flexible PVC and has similar plasticizing effects.

Uniqueness: this compound is unique in its balance of properties, offering good compatibility with a wide range of polymers, low volatility, and effective plasticizing performance. Its specific molecular structure allows it to provide a combination of flexibility and stability that is highly valued in various industrial applications .

Activité Biologique

Dihexyl adipate, also known as di(2-ethylhexyl) adipate (DEHA), is an ester compound primarily used as a plasticizer in various applications, including food packaging and consumer goods. Understanding its biological activity is essential for assessing its safety and potential health impacts.

This compound is a colorless, odorless liquid with a high molecular weight. It is soluble in organic solvents but has limited water solubility. Upon exposure, DEHA undergoes metabolic conversion in the body, primarily yielding 2-ethylhexanoic acid (2EHA) as a major metabolite. Research indicates that 2EHA can be detected in urine and plasma, reflecting DEHA's metabolic activity in humans and animals .

1. Hepatic Effects

Numerous studies have investigated the hepatic effects of DEHA, particularly its role as a peroxisome proliferator. In animal models, administration of DEHA has been linked to significant increases in liver weight and peroxisomal volume density. For instance, male Fischer 344 rats exhibited a 32% increase in absolute liver weight when fed diets containing 2.5% DEHA . The following table summarizes key findings from various studies on hepatic effects:

| Study Reference | Animal Model | Dose (mg/kg bw/day) | Duration | Observed Effects |

|---|---|---|---|---|

| IARC (1992) | Rats | 0.5 - 2.5 | 14 days | Increased peroxisomal activity, hypertrophy |

| Lake et al. (1997) | Mice | 1495 - 5330 | 1-13 weeks | Liver enlargement, increased palmitoyl-CoA oxidation |

| CPSC (2006) | Rats/Mice | 3100 - 100000 | Varies | Hepatocellular hypertrophy, increased liver weights |

2. Reproductive and Developmental Toxicity

DEHA has been associated with reproductive toxicity in various studies. It can disrupt the estrous cycle in female animals and has been shown to interfere with normal reproductive functions . In controlled studies, exposure to DEHA resulted in decreased fertility rates and developmental issues in offspring.

Case Study: Human Exposure Assessment

A study conducted on human volunteers assessed the safety of DEHA by monitoring biochemical parameters after administration of deuterium-labeled DEHA. No adverse effects were observed; however, metabolites such as 2EHA were identified in urine, indicating metabolic processing without significant toxicity .

Case Study: Environmental Impact

Research has shown that DEHA can migrate from food packaging into food products, raising concerns about dietary exposure. In a survey conducted on Canadian food samples, DEHA was detected at levels up to 310 micrograms/g in packaged foods, highlighting potential risks associated with plasticizers leaching into consumables .

Regulatory Perspectives

The use of DEHA is regulated due to its potential health impacts. Various agencies have conducted assessments to evaluate its safety profile, leading to recommendations for limited use in certain applications . The Environmental Protection Agency (EPA) has emphasized the need for ongoing monitoring of consumer products containing DEHA due to its classification as a potential endocrine disruptor.

Propriétés

IUPAC Name |

dihexyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-3-5-7-11-15-21-17(19)13-9-10-14-18(20)22-16-12-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHECSPXBQJHZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026841 | |

| Record name | Dihexyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-hexyl adipate is a colorless liquid. Floats on water. (USCG, 1999), Liquid | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

325 °F (USCG, 1999) | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.939 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-33-8 | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16ECG10GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.